C.I. Direct black 22

Descripción general

Descripción

C.I. Direct Black 22 is a synthetic azo dye widely used in the textile industry for its excellent colorfastness and stability. It belongs to the class of direct dyes, which are known for their ability to adhere directly to the substrate without the need for a mordant. The chemical formula of C.I. Direct Black 22 is C34H25N9Na2O7S2, and it is characterized by its deep black color, making it a popular choice for dyeing natural fabrics such as cotton, linen, and rayon .

Mecanismo De Acción

Target of Action

C.I. Direct Black 22, a type of azo dye, primarily targets cotton fabrics . It is used extensively in the textile industry due to its ability to bind effectively to cotton fibers .

Mode of Action

The interaction of C.I. Direct Black 22 with its target, cotton fabric, is facilitated by various types of bonding. These include hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions enable the dye to bind effectively to the cotton fibers, resulting in a deep and lasting color.

Biochemical Pathways

The biochemical pathways affected by C.I. Direct Black 22 primarily involve the adsorption of the dye onto cotton fibers . The dye molecules interact with the cotton fibers at a molecular level, altering the optical properties of the fibers and resulting in a visible color change .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of this compound, we can discuss its behavior in terms of its application, distribution, and persistence on cotton fabrics. Once applied, this compound distributes evenly across the fabric surface. Its strong bonding interactions with the cotton fibers ensure a high degree of persistence, resulting in a durable and wash-fast color .

Result of Action

The molecular and cellular effects of C.I. Direct Black 22’s action are most visibly observed as a deep purple color on cotton fabrics . This is a result of the dye molecules binding to the cotton fibers and absorbing certain wavelengths of light .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the dye bath can affect the intensity of the color produced. Additionally, temperature and time are critical parameters in the dyeing process, with higher temperatures and longer dyeing times generally leading to deeper coloration . Furthermore, the presence of other chemicals in the dye bath, such as salts or detergents, can also impact the dyeing process .

Análisis Bioquímico

Biochemical Properties

C.I. Direct Black 22 has the ability to bind to proteins and other cellular molecules, which is integral to its use as an indicator or chromophore in diverse experiments . These binding interactions occur through hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Cellular Effects

The effects of CIIts binding ability to proteins and other cellular molecules suggests that it may influence cell function .

Molecular Mechanism

The molecular mechanism of action of CIIts ability to bind to proteins and other biomolecules suggests that it may exert its effects at the molecular level through these binding interactions .

Temporal Effects in Laboratory Settings

The changes in the effects of CIIts role in numerous laboratory experiments and studies suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of CIThe use of animal models in biomedical research is crucial for understanding the toxicological studies, dose, and side effects of substances for future use in humans .

Metabolic Pathways

The metabolic pathways that CIIts ability to bind to proteins and other biomolecules suggests that it may interact with enzymes or cofactors .

Transport and Distribution

The transport and distribution of CIIts water-soluble nature suggests that it may be transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of CIIts ability to bind to proteins and other biomolecules suggests that it may be localized to specific compartments or organelles within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

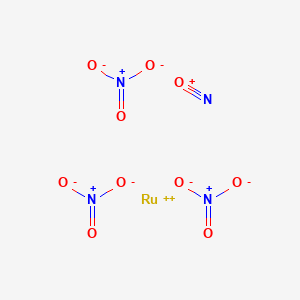

C.I. Direct Black 22 is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling: The diazonium salt is then coupled with another aromatic compound containing an active hydrogen atom, such as a phenol or an amine, to form the azo dye.

The reaction conditions for the synthesis of C.I. Direct Black 22 include maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt and using an alkaline medium during the coupling step to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pH control systems to ensure optimal reaction conditions. The resulting dye is then filtered, washed, and dried to obtain the final product in powder form .

Análisis De Reacciones Químicas

Types of Reactions

C.I. Direct Black 22 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

Substitution: The dye can undergo substitution reactions, where one or more substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used, often in alkaline conditions.

Substitution: Substitution reactions can be carried out using various electrophiles or nucleophiles, depending on the desired product.

Major Products Formed

Oxidation: Oxidation products may include quinones and other oxygenated aromatic compounds.

Reduction: Reduction leads to the formation of aromatic amines, which can be further processed or used in different applications.

Substitution: Substitution reactions yield a variety of substituted aromatic compounds, depending on the reagents used.

Aplicaciones Científicas De Investigación

C.I. Direct Black 22 has a wide range of applications in scientific research, including:

Chemistry: Used as a chromophore in various analytical techniques and as a reagent in synthetic chemistry.

Biology: Employed as a staining agent for proteins and nucleic acids in electrophoresis and other biochemical assays.

Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in certain medical treatments.

Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries for coloring products

Comparación Con Compuestos Similares

C.I. Direct Black 22 is compared with other direct dyes such as C.I. Direct Blue 1 and C.I. Direct Orange 25. While all these dyes belong to the azo dye class and share similar properties, this compound is unique in its deep black color and high affinity for cellulose fibers. This makes it particularly suitable for applications requiring intense black shades and excellent colorfastness .

List of Similar Compounds

- C.I. Direct Blue 1

- C.I. Direct Orange 25

- C.I. Direct Red 81

- C.I. Direct Yellow 28

Propiedades

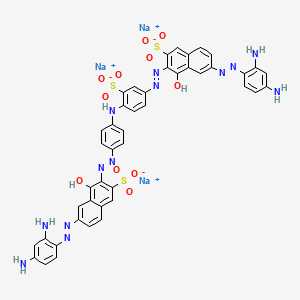

IUPAC Name |

trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H35N13O11S3.3Na/c45-24-3-12-35(33(47)17-24)54-51-28-5-1-22-15-39(70(63,64)65)41(43(58)31(22)19-28)56-50-27-9-7-26(8-10-27)49-37-14-11-30(21-38(37)69(60,61)62)53-57-42-40(71(66,67)68)16-23-2-6-29(20-32(23)44(42)59)52-55-36-13-4-25(46)18-34(36)48;;;/h1-21,49,58-59H,45-48H2,(H,60,61,62)(H,63,64,65)(H,66,67,68);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFHTNFVUCUDIR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)N)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32N13Na3O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027629 | |

| Record name | C.I. Direct Black 22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1084.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6473-13-8, 83221-67-4, 11136-49-5, 881844-06-0 | |

| Record name | C.I. Direct Black 22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006473138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Black 22, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083221674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 6-[2-(2,4-diaminophenyl)diazenyl]-3-[2-[4-[[4-[2-[7-[2-(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]phenyl]amino]-3-sulfophenyl]diazenyl]-4-hydroxy-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Black 22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulphonato-2-naphthyl]azo]phenyl]amino]-3-sulphonatophenyl]azo]-4-hydroxynaphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 6-((2,4-diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 6-((2,4-diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.